molecular formula C17H18O B11943614 1,1-Diphenyl-3-pentanone CAS No. 87351-01-7

1,1-Diphenyl-3-pentanone

Cat. No.: B11943614
CAS No.: 87351-01-7
M. Wt: 238.32 g/mol
InChI Key: DNVZUJFPAUGQDA-UHFFFAOYSA-N
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Description

1,1-Diphenyl-3-pentanone: is an organic compound with the molecular formula C17H18O. It is a ketone characterized by the presence of two phenyl groups attached to the first carbon of a pentanone chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diphenyl-3-pentanone can be synthesized through several methods. One common approach involves the alkylation of diphenylmethane with appropriate alkyl halides under basic conditions. Another method includes the Friedel-Crafts acylation of benzene with 3-pentanone in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of solvents like dichloromethane and careful control of temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1,1-Diphenyl-3-pentanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

1,1-Diphenyl-3-pentanone has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as an intermediate in organic synthesis.

    Biology: Research studies utilize this compound to investigate its biological activity and potential therapeutic applications.

    Medicine: It is explored for its potential use in drug development due to its unique structural properties.

    Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1,1-diphenyl-3-pentanone involves its interaction with various molecular targets. In chemical reactions, the carbonyl group of the ketone is highly reactive and can participate in nucleophilic addition reactions. The phenyl groups can undergo electrophilic aromatic substitution, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

  • 1-Phenyl-3-pentanone
  • 2-Phenyl-3-pentanone
  • 1,5-Diphenyl-3-thiophen-2-yl-pentane-1,5-dione
  • 1,5-Dihydroxy-2,2,4,4-tetrachloro-3-pentanone

Comparison: 1,1-Diphenyl-3-pentanone is unique due to the presence of two phenyl groups attached to the first carbon of the pentanone chain. This structural feature imparts distinct reactivity and properties compared to similar compounds. For instance, 1-phenyl-3-pentanone and 2-phenyl-3-pentanone have only one phenyl group, which affects their chemical behavior and applications.

Properties

CAS No.

87351-01-7

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1,1-diphenylpentan-3-one

InChI

InChI=1S/C17H18O/c1-2-16(18)13-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3

InChI Key

DNVZUJFPAUGQDA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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